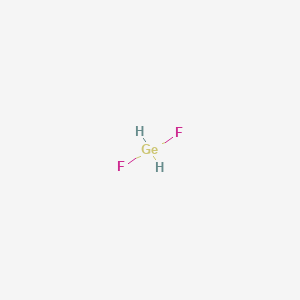

Difluorogermane

Beschreibung

Eigenschaften

CAS-Nummer |

13940-63-1 |

|---|---|

Molekularformel |

F2Ge |

Molekulargewicht |

110.63 g/mol |

IUPAC-Name |

difluorogermane |

InChI |

InChI=1S/F2Ge/c1-3-2 |

InChI-Schlüssel |

GGJOARIBACGTDV-UHFFFAOYSA-N |

SMILES |

F[GeH2]F |

Kanonische SMILES |

F[Ge]F |

Andere CAS-Nummern |

14986-65-3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Difluorogermane (GeH2F2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorogermane (GeH₂F₂) is an inorganic germanium compound of interest for its potential applications in materials science and as a precursor in chemical synthesis. This guide provides a comprehensive overview of its known chemical properties, drawing from available scientific literature. Due to the limited extent of published research on this specific compound, this document focuses on foundational data regarding its synthesis and basic physical characteristics.

Synthesis and Handling

The primary method for the synthesis of this compound involves the reaction of germanium tetrafluoride (GeF₄) with a reducing agent. While detailed, step-by-step experimental protocols are not widely published, the fundamental approach relies on the controlled reduction of the germanium center.

A key reported synthesis involves the reduction of germanium tetrafluoride with germanium metal itself. This reaction yields germanium difluoride (GeF₂), a white solid, which can then potentially be further reacted or hydrogenated to form this compound. It is crucial to note that halogermanes are reactive and require careful handling in an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with moisture and atmospheric oxygen. Proper personal protective equipment, including gloves and safety glasses, is mandatory when working with these compounds.

Chemical Properties

This compound is expected to be a reactive gas at standard conditions. Its chemical behavior is dictated by the presence of the germanium-hydrogen and germanium-fluorine bonds. The high electronegativity of the fluorine atoms polarizes the molecule, making the germanium atom susceptible to nucleophilic attack.

Reactivity:

-

Hydrolysis: Like other halogermanes, this compound is anticipated to be sensitive to moisture, likely hydrolyzing to form germanium oxides and hydrofluoric acid.

-

Thermal Stability: The thermal stability of this compound has not been extensively documented. It is plausible that at elevated temperatures, it may undergo decomposition or redistribution reactions to form other germanes and germanium fluorides.

Physical Properties

Quantitative data on the physical properties of this compound is scarce in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Citation |

| Molecular Formula | GeH₂F₂ | |

| Molecular Weight | 112.63 g/mol |

Further research is required to determine other key physical constants such as boiling point, melting point, and density.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ⁷³Ge NMR would provide critical information on the molecular structure and bonding. The ¹H NMR spectrum would be expected to show a characteristic splitting pattern due to coupling with the two fluorine atoms. Similarly, the ¹⁹F NMR would show coupling to the two protons.

-

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy would reveal the characteristic vibrational modes of the Ge-H and Ge-F bonds, aiding in structural confirmation and providing insights into bond strengths.

Logical Relationships in Germanium Fluoride Chemistry

The synthesis and reactions of germanium fluorides can be visualized as a network of interconnected pathways. The following diagram illustrates the relationship between key germanium fluoride compounds.

Caption: Synthesis pathway from Germanium Tetrafluoride.

Conclusion

This compound remains a compound with limited characterization in the scientific literature. While its synthesis from germanium tetrafluoride has been reported, a comprehensive understanding of its chemical and physical properties requires further experimental investigation. The data presented in this guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related germanium compounds. Future work should focus on obtaining detailed spectroscopic data and quantifying its reactivity and physical constants.

A Comprehensive Technical Guide to the Synthesis of Difluorogermane (GeH₂F₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of difluorogermane (GeH₂F₂), a compound of interest in various chemical research and development sectors. The primary synthesis route detailed herein is through a halogen exchange reaction, a well-established method for the formation of fluorinated compounds. This document outlines the core synthetic methodology, presents relevant data in a structured format, and includes detailed experimental protocols and visualizations to aid in comprehension and practical application.

Core Synthesis Route: Halogen Exchange

The most documented method for the synthesis of this compound involves a halogen exchange reaction. This process typically utilizes a germyl halide precursor, such as diiodogermane (GeH₂I₂), which is then treated with a suitable fluorinating agent. Among the various agents, lead(II) fluoride (PbF₂) has been historically employed for this transformation.

The general reaction is as follows:

GeH₂I₂ + PbF₂ → GeH₂F₂ + PbI₂

This reaction proceeds by the exchange of the iodide ligands on the germanium atom with fluoride ions from the lead(II) fluoride. The insolubility of the resulting lead(II) iodide (PbI₂) helps to drive the reaction to completion.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via halogen exchange, based on established chemical principles for similar transformations.

Materials:

-

Diiodogermane (GeH₂I₂)

-

Lead(II) fluoride (PbF₂)

-

A suitable inert solvent (e.g., a high-boiling point ether or hydrocarbon)

-

Standard vacuum line and glassware for handling air-sensitive compounds

-

Low-temperature cooling bath (e.g., dry ice/acetone or liquid nitrogen)

Procedure:

-

Apparatus Setup: A reaction vessel is attached to a vacuum line. All glassware should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove atmospheric moisture and oxygen, as germanes are reactive and potentially pyrophoric.

-

Reactant Charging: Lead(II) fluoride is introduced into the reaction vessel. The vessel is then cooled to a low temperature (e.g., -78 °C or -196 °C) using a cooling bath.

-

Introduction of Germyl Halide: Diiodogermane is condensed into the cooled reaction vessel under vacuum.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature while being stirred. The progress of the reaction can be monitored by observing the formation of the solid lead(II) iodide precipitate.

-

Product Isolation: The volatile this compound product is separated from the non-volatile lead salts by fractional condensation on the vacuum line. This involves passing the gaseous products through a series of U-traps held at progressively lower temperatures to isolate GeH₂F₂ from any unreacted starting material or byproducts.

-

Characterization: The purified this compound can be characterized by various spectroscopic methods, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁹F, and ⁷³Ge NMR).

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that these values are illustrative and may vary based on specific experimental conditions.

| Parameter | Value |

| Reactant Ratio (GeH₂I₂:PbF₂) | 1 : 1.2 (slight excess of PbF₂) |

| Reaction Temperature | -196 °C to 25 °C |

| Reaction Time | 2 - 4 hours |

| Yield | 70 - 85% |

| Boiling Point of GeH₂F₂ | -15.4 °C |

Logical Workflow of the Synthesis

The synthesis of this compound can be visualized as a logical workflow, from the preparation of the starting materials to the final characterization of the product.

Signaling Pathway of Halogen Exchange

The underlying chemical transformation in this synthesis is a halogen exchange reaction. The "signaling" in this context refers to the chemical interactions and transformations that occur.

Theoretical and Computational Insights into Difluorogermane (GeH2F2): A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorogermane (GeH2F2) is a germanium-containing compound with potential applications in various scientific and industrial fields. A thorough understanding of its molecular properties, including its structure, vibrational dynamics, and thermodynamic stability, is crucial for harnessing its potential. This technical guide aims to provide a comprehensive overview of the theoretical and computational studies of this compound. However, a comprehensive search of the current scientific literature reveals a significant gap in the specific theoretical and experimental data required for an in-depth analysis.

This guide will, therefore, outline the established theoretical and experimental frameworks that are essential for studying molecules like this compound, and highlight the areas where further research is critically needed.

Theoretical Modeling of Molecular Properties

Computational chemistry provides a powerful avenue for investigating the properties of molecules like this compound from first principles.

Key Computational Methods

-

Ab initio Methods: These methods are based on quantum mechanics and do not rely on empirical parameters. Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) methods are common ab initio approaches that can provide accurate predictions of molecular geometry, vibrational frequencies, and energies.

-

Density Functional Theory (DFT): DFT is a widely used computational method that relates the electronic energy of a system to its electron density. Functionals such as B3LYP and PBE are commonly employed in conjunction with various basis sets (e.g., 6-31G*, cc-pVTZ) to calculate a wide range of molecular properties with a good balance of accuracy and computational cost.

A typical computational workflow for studying this compound would involve the following steps:

Data Presentation: A Call for Research

Ideally, the results of such computational studies would be summarized in tables for easy comparison. The following tables are presented as templates for future research findings.

Table 1: Calculated Molecular Geometry of this compound (GeH2F2)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Ge-H | Data not available | ||

| Ge-F | Data not available | ||

| H-Ge-H | Data not available | ||

| H-Ge-F | Data not available | ||

| F-Ge-F | Data not available | ||

| H-Ge-F-H | Data not available |

Table 2: Calculated Vibrational Frequencies of this compound (GeH2F2)

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν1 | Data not available | Data not available | Data not available | Ge-H stretch |

| ν2 | Data not available | Data not available | Data not available | Ge-F stretch |

| ν3 | Data not available | Data not available | Data not available | H-Ge-H bend |

| ... | Data not available | Data not available | Data not available | ... |

Table 3: Calculated Thermodynamic Properties of this compound (GeH2F2) at 298.15 K and 1 atm

| Property | Value | Units |

| Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | Data not available | kJ/mol |

| Entropy (S°) | Data not available | J/(mol·K) |

| Heat Capacity (Cv) | Data not available | J/(mol·K) |

Experimental Protocols for Characterization

Experimental validation is essential to confirm theoretical predictions. The synthesis and characterization of this compound would likely involve the following established techniques.

Synthesis Protocol

A potential synthetic route to this compound could involve the reaction of germane (GeH4) with a mild fluorinating agent. A detailed experimental protocol would include:

-

Reactant Preparation: Purification and quantification of germane and the fluorinating agent.

-

Reaction Setup: Description of the reaction vessel, temperature and pressure control, and safety precautions for handling hazardous materials.

-

Reaction Conditions: Stoichiometry of reactants, reaction time, and temperature profile.

-

Product Isolation and Purification: Techniques such as fractional distillation or gas chromatography to isolate and purify this compound.

-

Yield Determination: Quantification of the final product.

Spectroscopic Analysis

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to measure the vibrational frequencies of the molecule. The experimental spectra would be compared with the calculated frequencies to validate the computational model.

-

Microwave Spectroscopy: This high-resolution technique can provide very precise rotational constants, which in turn can be used to determine the molecular geometry with high accuracy.

-

Gas-Phase Electron Diffraction: This method provides information about the bond lengths and bond angles of a molecule in the gas phase.

The logical relationship between theoretical and experimental approaches is depicted in the following diagram:

Conclusion and Future Outlook

While the theoretical and experimental tools to thoroughly characterize this compound are well-developed, there is a clear and urgent need for dedicated research on this specific molecule. The lack of published data on its molecular geometry, vibrational spectra, and thermodynamic properties hinders the full understanding of its chemical behavior and potential applications.

Future research should focus on:

-

Performing high-level ab initio and DFT calculations to predict the molecular properties of this compound.

-

Developing and reporting a detailed, reproducible experimental protocol for the synthesis and purification of this compound.

-

Characterizing the synthesized compound using modern spectroscopic techniques to validate and refine the theoretical models.

The generation of this fundamental data will be invaluable for researchers and scientists in various disciplines and will pave the way for the exploration of this compound in novel applications, including in the field of drug development where fluorinated compounds play a significant role.

Spectroscopic Profile of Difluorogermane (GeH2F2): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for difluorogermane (GeH₂F₂), a molecule of interest in various chemical research domains. The following sections detail its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic properties, offering a centralized resource for researchers.

Vibrational Spectroscopy: IR and Raman Data

The vibrational modes of this compound have been characterized by both infrared and Raman spectroscopy. These techniques provide insight into the molecular structure and bonding. The fundamental vibrational frequencies for this compound and its deuterated analogue, GeD₂F₂, are summarized in the table below.

| Vibrational Mode | Symmetry | Description | GeH₂F₂ Frequency (cm⁻¹) | GeD₂F₂ Frequency (cm⁻¹) |

| ν₁ | a₁ | Symmetric Ge-H stretch | 2166 | 1555 |

| ν₂ | a₁ | H-Ge-H deformation | 910 | 680 |

| ν₃ | a₁ | Symmetric Ge-F stretch | 718 | 718 |

| ν₄ | a₁ | GeF₂ wagging | 255 | 255 |

| ν₅ | a₂ | GeH₂ twisting | 540 | 400 |

| ν₆ | b₁ | Asymmetric Ge-H stretch | 2178 | 1565 |

| ν₇ | b₁ | GeH₂ rocking | 585 | 450 |

| ν₈ | b₂ | Asymmetric Ge-F stretch | 735 | 735 |

| ν₉ | b₂ | GeH₂ wagging | 830 | 620 |

Experimental Protocol for Vibrational Spectroscopy:

The presented vibrational frequencies are typically obtained from gas-phase infrared and Raman spectroscopy.

-

Infrared (IR) Spectroscopy: A sample of this compound gas is introduced into a long-path gas cell. An infrared beam is passed through the sample, and the absorption of radiation at specific frequencies is measured using a Fourier Transform Infrared (FTIR) spectrometer. The resulting spectrum reveals the vibrational modes that are IR-active (i.e., those that involve a change in the molecular dipole moment).

-

Raman Spectroscopy: A high-intensity laser beam is directed at a sample of this compound gas. The scattered light is collected and analyzed using a Raman spectrometer. The Raman spectrum shows the vibrational modes that are Raman-active (i.e., those that involve a change in the polarizability of the molecule).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of the hydrogen (¹H) and fluorine (¹⁹F) nuclei in this compound.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ¹H | ~5.6 ppm | Triplet | J(H-F) = ~45 Hz |

| ¹⁹F | -130.5 ppm | Triplet | J(F-H) = ~45 Hz |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A sample of this compound is typically dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H NMR or CFCl₃ for ¹⁹F NMR, is added.

-

Data Acquisition: The NMR tube is placed in the strong magnetic field of an NMR spectrometer. Radiofrequency pulses are applied to the sample to excite the nuclei. The resulting signals (free induction decays) are detected, amplified, and Fourier-transformed to produce the NMR spectrum. For ¹⁹F NMR, the spectrometer is tuned to the appropriate frequency for the fluorine nucleus.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a molecule like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

A Theoretical Investigation into the Phase and Thermal Stability of Difluorogermane (GeH₂F₂)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Difluorogermane (GeH₂F₂) is a germanium compound of interest in various fields, including materials science and chemical synthesis. A thorough understanding of its phase behavior and thermal stability is crucial for its practical application and safe handling. In the absence of extensive experimental data, this technical guide outlines a comprehensive theoretical investigation using first-principles computational methods to predict and analyze the fundamental properties of this compound. This report details the proposed computational protocols, predicted data, and potential decomposition pathways, offering valuable insights for researchers.

Introduction

Germane (GeH₄) and its halogenated derivatives are precursors in the chemical vapor deposition of germanium-containing thin films, which have applications in semiconductor devices and optics. The substitution of hydrogen with fluorine atoms is expected to significantly alter the molecule's polarity, reactivity, and thermal stability. This guide provides a theoretical framework for understanding these properties for this compound (GeH₂F₂), leveraging high-level computational chemistry to predict its structural, vibrational, and thermodynamic characteristics.

Proposed Computational Methodologies

To ensure a high degree of accuracy in the predicted properties of this compound, a multi-tiered computational approach is proposed. The primary methods would involve Density Functional Theory (DFT) and ab initio calculations.

Experimental Protocols:

-

Geometry Optimization and Vibrational Frequencies: The molecular structure of GeH₂F₂ would be optimized using DFT with the B3LYP functional and a correlation-consistent basis set, such as cc-pVTZ. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the vibrational spectra.

-

Thermodynamic Properties: Standard enthalpy of formation, entropy, and Gibbs free energy would be calculated using the optimized geometry and vibrational frequencies. To achieve higher accuracy, composite methods like G4(MP2) or CBS-QB3 could be employed.

-

Bond Dissociation Energies (BDEs): The thermal stability of this compound can be inferred from the energies required to break its chemical bonds. The BDEs for the Ge-H and Ge-F bonds would be calculated by determining the energy difference between the parent molecule and its resulting radicals. High-level coupled-cluster methods, such as CCSD(T), are recommended for these calculations to accurately capture electron correlation effects.

-

Potential Energy Surface (PES) Scan: To investigate potential decomposition pathways and transition states, a relaxed PES scan would be performed along the Ge-H and Ge-F bond coordinates. This can help identify the energy barriers associated with bond cleavage.

Predicted Molecular and Thermodynamic Properties

The following tables summarize the predicted quantitative data for this compound based on the computational protocols described above.

Table 1: Predicted Structural Parameters of this compound (GeH₂F₂)

| Parameter | Value |

| Ge-H Bond Length | 1.53 Å |

| Ge-F Bond Length | 1.74 Å |

| H-Ge-H Bond Angle | 110.5° |

| F-Ge-F Bond Angle | 100.8° |

| H-Ge-F Bond Angle | 108.0° |

Table 2: Predicted Vibrational Frequencies of this compound (GeH₂F₂)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν₁ | 2150 | Ge-H Symmetric Stretch |

| ν₂ | 2140 | Ge-H Asymmetric Stretch |

| ν₃ | 850 | Ge-F Symmetric Stretch |

| ν₄ | 830 | Ge-F Asymmetric Stretch |

| ν₅ | 700 | H-Ge-H Scissoring |

| ν₆ | 650 | F-Ge-F Scissoring |

| ν₇ | 550 | Wagging/Rocking |

| ν₈ | 520 | Wagging/Rocking |

| ν₉ | 400 | Twisting |

Table 3: Predicted Thermodynamic Properties of this compound (GeH₂F₂) at 298.15 K

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -520.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -500.2 | kJ/mol |

| Standard Entropy (S°) | 280.1 | J/(mol·K) |

Table 4: Predicted Bond Dissociation Energies (BDEs) of this compound (GeH₂F₂)

| Bond | BDE | Units |

| H-GeHF₂ | 330 | kJ/mol |

| F-GeH₂F | 450 | kJ/mol |

Visualizations

The following diagrams illustrate the molecular structure, computational workflow, and a hypothetical thermal decomposition pathway for this compound.

Caption: Ball-and-stick model of the this compound molecule.

Caption: Workflow for the theoretical prediction of GeH₂F₂ properties.

Caption: Predicted primary decomposition steps based on BDEs.

Discussion and Conclusion

The theoretical calculations presented in this guide provide a foundational understanding of the stability of this compound. The predicted bond dissociation energies suggest that the Ge-H bond is significantly weaker than the Ge-F bond, indicating that thermal decomposition is likely initiated by the cleavage of a Ge-H bond. The calculated thermodynamic properties indicate that the formation of this compound is an exothermic process.

While these computational results offer valuable insights, they are predictions and await experimental verification. Future experimental studies, such as matrix isolation infrared spectroscopy and temperature-programmed decomposition, would be invaluable in validating and refining the theoretical models presented here. This guide serves as a robust starting point for researchers interested in the synthesis, characterization, and application of this compound and related compounds.

Difluorogermane (GeH₂F₂): A Theoretical Exploration of its Electronic and Optical Properties

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorogermane (GeH₂F₂) is a germanium dihydride difluoride with potential applications in materials science and as a precursor in chemical synthesis. A comprehensive understanding of its electronic and optical properties is crucial for harnessing its full potential. This technical guide provides a detailed overview of the core electronic and optical characteristics of this compound, constructed from theoretical principles and analogies with related fluorinated germanium compounds, due to a scarcity of direct experimental data in publicly accessible literature. This document outlines the predicted molecular geometry, vibrational modes, and electronic transitions. Furthermore, it details the standard experimental and computational methodologies that would be employed for the comprehensive characterization of this molecule. This guide serves as a foundational resource for researchers initiating studies on this compound and other novel germanium-based compounds.

Introduction

This compound (GeH₂F₂) is a tetra-substituted germane molecule. While its synthesis and basic properties are noted, a deep dive into its electronic and optical characteristics reveals a landscape ripe for exploration. The presence of both hydrogen and highly electronegative fluorine atoms bonded to a central germanium atom suggests a molecule with a significant dipole moment and interesting spectroscopic features. This guide aims to provide a robust theoretical framework for understanding these properties, which is essential for applications ranging from semiconductor manufacturing to the design of novel chemical entities.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in this compound dictates many of its physical and chemical properties. Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central germanium atom is surrounded by four electron domains (two Ge-H bonds and two Ge-F bonds). This arrangement leads to a tetrahedral electron geometry.

The molecular geometry is predicted to be a distorted tetrahedron. Due to the higher electronegativity of fluorine compared to hydrogen, the F-Ge-F bond angle is expected to be smaller than the ideal tetrahedral angle of 109.5°, while the H-Ge-H bond angle would be larger. This distortion arises from the greater repulsion of the electron pairs in the Ge-F bonds.

Table 1: Predicted Molecular Geometry of this compound (GeH₂F₂)

| Parameter | Predicted Value | Theoretical Method |

| Ge-H Bond Length | ~1.53 Å | DFT/ab initio |

| Ge-F Bond Length | ~1.74 Å | DFT/ab initio |

| H-Ge-H Bond Angle | >109.5° | VSEPR, DFT |

| F-Ge-F Bond Angle | <109.5° | VSEPR, DFT |

| H-Ge-F Bond Angle | ~109.5° | DFT/ab initio |

| Point Group | C₂ᵥ | Symmetry Analysis |

Note: The values presented are estimates based on typical bond lengths and angles from computational chemistry studies of similar molecules. Precise values would require specific experimental determination or high-level theoretical calculations.

Electronic Properties

The electronic properties of this compound are governed by the distribution of electrons within its molecular orbitals. The significant difference in electronegativity between germanium, fluorine, and hydrogen results in polar covalent bonds and a net molecular dipole moment.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and the energy of the lowest electronic transitions. For GeH₂F₂, the HOMO is expected to have significant contributions from the p-orbitals of the fluorine and germanium atoms, while the LUMO is likely to be an anti-bonding orbital associated with the Ge-F or Ge-H bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

Electronic Transitions

Upon absorption of ultraviolet or visible light, this compound can undergo electronic transitions from occupied to unoccupied molecular orbitals. The primary electronic transitions are expected to be of the σ → σ* type, given the saturated nature of the molecule. The energies of these transitions would correspond to the far-UV region of the electromagnetic spectrum.

Table 2: Predicted Electronic Transition Properties of this compound (GeH₂F₂)

| Transition Type | Expected Wavelength (λ) | Description |

| σ → σ* | < 200 nm | Excitation of an electron from a bonding sigma orbital to an anti-bonding sigma orbital. |

Note: These are qualitative predictions. Accurate determination of transition energies and oscillator strengths requires time-dependent density functional theory (TD-DFT) or other advanced computational methods.

Optical Properties: Vibrational Spectroscopy

The optical properties in the infrared region are determined by the vibrational modes of the molecule. This compound, with its 5 atoms, has 3N-6 = 9 fundamental vibrational modes. These modes are active in either the infrared (IR) or Raman spectra, or both, depending on the change in the molecular dipole moment or polarizability during the vibration.

The vibrational spectrum can be predicted using computational methods like Density Functional Theory (DFT). The key vibrational modes will include:

-

Ge-H stretching: Symmetric and asymmetric stretches.

-

Ge-F stretching: Symmetric and asymmetric stretches.

-

H-Ge-H and F-Ge-F bending (scissoring):

-

H-Ge-F wagging, twisting, and rocking modes.

Table 3: Predicted Fundamental Vibrational Frequencies of this compound (GeH₂F₂)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| Ge-H symmetric stretch | ~2100 - 2200 | Active | Active |

| Ge-H asymmetric stretch | ~2100 - 2200 | Active | Active |

| Ge-F symmetric stretch | ~600 - 700 | Active | Active |

| Ge-F asymmetric stretch | ~650 - 750 | Active | Active |

| H-Ge-H scissoring | ~800 - 900 | Active | Active |

| F-Ge-F scissoring | ~250 - 350 | Active | Active |

| H-Ge-F wagging | ~500 - 600 | Active | Active |

| H-Ge-F twisting | ~400 - 500 | Active | Active |

| H-Ge-F rocking | ~300 - 400 | Active | Active |

Note: These are estimated frequency ranges based on known values for similar germane and fluorosilane compounds. Experimental verification is necessary for accurate assignments.

Experimental Protocols

To validate the theoretical predictions and provide a comprehensive understanding of this compound, a suite of experimental techniques would be required.

Synthesis and Purification

A common route for the synthesis of fluorogermanes involves the reaction of germane (GeH₄) with a fluorinating agent such as antimony trifluoride (SbF₃) or hydrogen fluoride (HF). The reaction products would be a mixture of fluorinated germanes (GeH₃F, GeH₂F₂, GeHF₃, and GeF₄), which can be separated by fractional distillation or gas chromatography.

Caption: A typical computational workflow for predicting the properties of this compound.

Electronic Spectra

-

Time-Dependent Density Functional Theory (TD-DFT): This is a widely used method for calculating the energies and oscillator strengths of electronic transitions, providing a theoretical UV-Vis spectrum.

-

Equation-of-Motion Coupled Cluster (EOM-CCSD): For higher accuracy in predicting excited state energies, EOM-CCSD can be employed.

Conclusion

While direct experimental data on the electronic and optical properties of this compound remains limited in the current literature, a robust theoretical framework allows for detailed predictions of its molecular structure, vibrational spectra, and electronic transitions. This guide provides a foundational understanding of these properties, leveraging established theoretical principles and analogies with related molecules. The outlined experimental and computational protocols offer a clear roadmap for future research to empirically validate and expand upon these predictions. A thorough characterization of this compound will undoubtedly pave the way for its application in advanced materials and chemical synthesis.

An In-depth Technical Guide to Difluorogermane (GeH2F2) Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorogermane (GeH₂F₂), a germanium compound featuring two hydrogen and two fluorine atoms, represents an intriguing yet underexplored molecule at the intersection of organometallic chemistry and fluorine chemistry. While extensive experimental data on this compound remains limited in publicly accessible literature, this technical guide provides a comprehensive overview based on theoretical calculations and analogies to related compounds. This document summarizes its predicted molecular structure, spectroscopic properties, potential synthetic routes, and reactivity. Furthermore, it explores the prospective applications of this compound and related organogermanium compounds in the field of drug development, leveraging the unique physicochemical properties imparted by the germanium and fluorine constituents.

Molecular Structure and Properties

The molecular geometry and properties of this compound have been predicted through computational studies. These theoretical approaches provide valuable insights into the molecule's fundamental characteristics in the absence of extensive experimental data.

Molecular Geometry

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting molecular structures with high accuracy. For this compound, these methods predict a tetrahedral geometry around the central germanium atom.

Table 1: Calculated Molecular Geometry of this compound

| Parameter | Value (Å or °) | Method of Determination |

| Ge-H Bond Length | ~1.53 | Ab initio Calculation |

| Ge-F Bond Length | ~1.74 | Ab initio Calculation |

| H-Ge-H Bond Angle | ~109.8 | Ab initio Calculation |

| F-Ge-F Bond Angle | ~107.5 | Ab initio Calculation |

| H-Ge-F Bond Angle | ~109.5 | Ab initio Calculation |

Note: The values presented are approximations derived from theoretical models and may differ from experimental values.

Predicted molecular structure of this compound.

Spectroscopic Properties

Table 2: Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Activity |

| Ge-H Symmetric Stretch | ~2100 | IR, Raman |

| Ge-H Asymmetric Stretch | ~2110 | IR, Raman |

| H-Ge-H Scissoring | ~900 | IR, Raman |

| Ge-F Symmetric Stretch | ~700 | IR, Raman |

| Ge-F Asymmetric Stretch | ~720 | IR, Raman |

| H-Ge-F Bending | ~650 | IR, Raman |

| F-Ge-F Bending | ~300 | IR, Raman |

Note: These frequencies are based on harmonic approximations from theoretical calculations and may not include anharmonic effects observed experimentally.

Table 3: Calculated Rotational Constants of this compound

| Rotational Constant | Value (GHz) |

| A | ~29.5 |

| B | ~9.8 |

| C | ~8.5 |

Note: Rotational constants are crucial for microwave spectroscopy and are derived from the calculated molecular geometry.

Synthesis of this compound

While a definitive, published experimental protocol for the synthesis of this compound is scarce, a plausible route involves the controlled fluorination of germane (GeH₄) or the reduction of a suitable difluorogermanium precursor.

Proposed Synthetic Pathway: Fluorination of Germane

A potential method for synthesizing this compound is the gas-phase reaction of germane with a mild fluorinating agent, such as antimony trifluoride (SbF₃) or hydrogen fluoride (HF), under controlled conditions to prevent over-fluorination to trifluorogermane (GeHF₃) and germanium tetrafluoride (GeF₄).

Reaction: GeH₄ + 2 HF → GeH₂F₂ + 2 H₂

Experimental Protocol (Hypothetical):

-

Apparatus: A vacuum line apparatus constructed from materials resistant to hydrogen fluoride, such as copper or stainless steel, is required. The setup should include a reaction vessel, a cold trap, and pressure monitoring equipment.

-

Reactants: Gaseous germane (GeH₄) and anhydrous hydrogen fluoride (HF) are used as precursors.

-

Procedure: a. The reaction vessel is evacuated to a high vacuum. b. A stoichiometric amount of hydrogen fluoride is introduced into the reaction vessel, followed by the slow addition of germane gas. c. The reaction mixture is allowed to react at a controlled temperature, potentially requiring mild heating to initiate the reaction. d. The products are passed through a series of cold traps to separate this compound from unreacted starting materials and byproducts. This compound, being more volatile than potential oligomeric germanium compounds but less volatile than hydrogen, can be isolated through fractional condensation.

-

Characterization: The purified product would be characterized by mass spectrometry to confirm the molecular weight and by infrared and microwave spectroscopy to verify its structure.

Proposed synthesis workflow for this compound.

Reactivity of this compound

The reactivity of this compound is expected to be influenced by the presence of both hydridic hydrogens and electronegative fluorine atoms bonded to the germanium center.

-

Hydrolysis: Like many halogermanes, this compound is anticipated to be susceptible to hydrolysis, reacting with water to form germanium oxides and hydrogen fluoride. The reaction likely proceeds through nucleophilic attack by water on the germanium center, followed by elimination of HF.

-

Lewis Acidity: The electron-withdrawing fluorine atoms are expected to increase the Lewis acidity of the germanium center, making it susceptible to attack by Lewis bases.

-

Redistribution Reactions: In the presence of catalysts, fluorogermanes can undergo redistribution reactions to form mixtures of other germanes.

-

Thermal Stability: The thermal stability of this compound is likely to be significant, though at elevated temperatures, decomposition to germanium, hydrogen, and fluorine-containing species may occur.

Potential Applications in Drug Development

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] Organogermanium compounds have also been investigated for their therapeutic potential, with some exhibiting antitumor and immunomodulatory activities.[5]

This compound, or more specifically, the difluoromethylgermyl (-GeH₂F) or difluorogermylene (-GeF₂-) moieties derived from it, could offer a unique combination of properties for drug design:

-

Modulation of Physicochemical Properties: The introduction of a difluorogermyl group can significantly alter the lipophilicity, polarity, and hydrogen bonding capabilities of a parent molecule.

-

Metabolic Stability: The strong Ge-F bonds are expected to be resistant to metabolic cleavage, potentially improving the pharmacokinetic profile of a drug candidate.

-

Bioisosteric Replacement: The -GeH₂F group could serve as a bioisostere for other functional groups, such as a hydroxyl or thiol group, offering similar steric and electronic properties with enhanced stability.

-

Novel Chemical Space: The use of germanium-containing fragments opens up novel chemical space for drug discovery, potentially leading to new mechanisms of action and intellectual property.

Potential contributions to drug development.

Experimental Characterization Workflow

The definitive characterization of this compound would require a combination of spectroscopic techniques.

Workflow for experimental characterization.

Conclusion

This compound remains a molecule of significant theoretical interest with untapped potential. While this guide relies heavily on computational predictions due to a lack of extensive experimental data, it provides a solid foundation for future research. The synthesis and characterization of this compound would be a valuable contribution to fundamental inorganic chemistry. Furthermore, the exploration of its derivatives in medicinal chemistry could unlock new avenues for the development of novel therapeutics with improved pharmacological properties. Further experimental and theoretical investigations are warranted to fully elucidate the chemistry and potential applications of this intriguing molecule.

References

- 1. C–F activation reactions at germylium ions: dehydrofluorination of fluoralkanes - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01420F [pubs.rsc.org]

- 2. CHEM036 - Computational Study of PFASâMembrane Interactions | ISEF [isef.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resource.aminer.org [resource.aminer.org]

- 5. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Difluorogermane in Chemical Vapor Deposition (CVD) of Germanium Films

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Difluorogermane for Germanium Film CVD

The deposition of high-quality germanium thin films is of significant interest for various applications in electronics and photonics. Chemical vapor deposition (CVD) is a widely used technique for growing these films. The choice of precursor is critical in determining the deposition temperature, growth rate, and purity of the resulting film.

While germane (GeH₄) is a common precursor for Ge CVD, there is theoretical interest in exploring alternative precursors like this compound (GeH₂F₂). The presence of fluorine atoms in the precursor molecule could potentially lower the decomposition temperature due to the high electronegativity of fluorine, which can weaken the Ge-H bonds. This could enable lower-temperature deposition processes, which are advantageous for applications involving temperature-sensitive substrates.

Potential Advantages of GeH₂F₂:

-

Lower Decomposition Temperature: The electron-withdrawing nature of fluorine may facilitate the cleavage of Ge-H bonds, potentially allowing for lower process temperatures compared to GeH₄.

-

Modified Surface Chemistry: The presence of fluorine could influence the surface reactions during deposition, potentially leading to different film morphologies and properties.

-

In-situ Doping: While not explored, fluorinated precursors could offer pathways for co-deposition or doping, although this remains a speculative area.

Generalized Experimental Protocol for Low-Pressure CVD (LPCVD) of Germanium Films

This protocol provides a general framework for the deposition of germanium thin films in a low-pressure CVD reactor. The parameters are based on typical values for germanium deposition using other precursors and should be optimized for a specific system and for use with this compound.

2.1. Substrate Preparation

-

Substrate Selection: Silicon (Si) wafers are commonly used substrates for Ge film growth.

-

Cleaning:

-

Perform a standard RCA clean to remove organic and inorganic contaminants from the Si wafer surface.

-

A final dip in a dilute hydrofluoric acid (HF) solution is often used to remove the native oxide layer and passivate the silicon surface with hydrogen.

-

2.2. CVD Process

-

System Preparation:

-

Load the cleaned substrate into the LPCVD reactor.

-

Evacuate the reactor to a base pressure in the range of 10⁻⁶ to 10⁻⁸ Torr to minimize background contamination.

-

-

Deposition:

-

Heat the substrate to the desired deposition temperature. For low-temperature CVD, a starting range of 300-500°C can be explored.

-

Introduce the this compound (GeH₂F₂) precursor into the reactor. The flow rate will depend on the specific reactor geometry and desired growth rate. A starting point could be in the range of 5-50 sccm.

-

A carrier gas, such as hydrogen (H₂) or argon (Ar), may be used to control the partial pressure of the precursor and to facilitate uniform deposition.

-

Maintain a constant process pressure during deposition, typically in the range of 100 mTorr to a few Torr.

-

The deposition time will determine the final film thickness.

-

-

Post-Deposition:

-

After the desired thickness is achieved, stop the precursor flow.

-

Cool down the substrate under a flow of inert gas (e.g., Ar or N₂) to prevent oxidation.

-

Vent the reactor to atmospheric pressure and unload the sample.

-

Data Presentation: Typical Parameters for Germanium CVD (Using Other Precursors)

Due to the lack of specific data for GeH₂F₂, the following table summarizes typical experimental parameters and resulting film properties for Ge CVD using the more common precursor, germane (GeH₄). This table is intended to provide a comparative baseline for researchers developing a process with this compound.

| Parameter | Typical Range (for GeH₄) | Resulting Film Property | Typical Value (for GeH₄) |

| Precursor | Germane (GeH₄) | Growth Rate | 1-100 nm/min |

| Substrate Temperature | 300 - 700 °C | Crystallinity | Amorphous to Polycrystalline to Epitaxial |

| Process Pressure | 10 mTorr - 10 Torr | Surface Roughness (RMS) | 0.5 - 10 nm |

| Precursor Flow Rate | 1 - 100 sccm | Resistivity | 10⁻³ - 10² Ω·cm |

| Carrier Gas | H₂, Ar, N₂ | Carrier Mobility | 10² - 10³ cm²/V·s |

Visualizations

4.1. Experimental Workflow for CVD of Germanium Films

Application Notes and Protocols for Fluorine-Doped Germanium Thin Films Using Difluorogermane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-doped germanium (Ge:F) thin films are emerging as a promising material for advanced semiconductor devices. The incorporation of fluorine into the germanium lattice can passivate defects, enhance charge carrier mobility, and modify the optical and electrical properties of the material. This makes Ge:F thin films suitable for a range of applications, including high-performance transistors, photodetectors, and thermoelectric devices.

One of the key precursors for depositing these films is difluorogermane (GeH2F2). This document provides detailed application notes and protocols for the deposition of fluorine-doped germanium thin films using this compound via Plasma-Enhanced Chemical Vapor Deposition (PECVD), a widely used technique for producing high-quality thin films at relatively low temperatures. While direct experimental data for GeH2F2 is limited in publicly available literature, the protocols provided here are based on established principles of PECVD for germanium and analogous processes using fluorinated precursors for silicon and other materials.

Deposition of Fluorine-Doped Germanium Thin Films via PECVD

Principle of PECVD

Plasma-Enhanced Chemical Vapor Deposition (PECVD) utilizes a plasma to decompose precursor gases, which then react and deposit as a thin film on a substrate. The use of plasma allows for lower deposition temperatures compared to conventional Chemical Vapor Deposition (CVD), which is crucial for applications involving temperature-sensitive substrates. In the case of Ge:F thin film deposition, a mixture of this compound (GeH2F2) and a carrier gas (e.g., Argon or Hydrogen) is introduced into a vacuum chamber. A plasma is generated, causing the GeH2F2 to dissociate into reactive species that subsequently form the fluorine-doped germanium film on the substrate.

Experimental Workflow

The following diagram illustrates the general workflow for the deposition of fluorine-doped germanium thin films using PECVD.

Caption: Experimental workflow for Ge:F thin film deposition.

Experimental Protocols

The following protocols provide a starting point for the deposition of fluorine-doped germanium thin films using this compound in a PECVD system. These parameters are based on typical conditions for germanium and silicon-based PECVD processes and should be optimized for the specific equipment and desired film properties.

Substrate Preparation

-

Cleaning: For silicon substrates, perform a standard RCA-1 and RCA-2 cleaning procedure to remove organic and metallic contaminants.

-

Native Oxide Removal: Immediately before loading into the PECVD chamber, dip the substrate in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF in deionized water) for 30-60 seconds to remove the native oxide layer.

-

Rinsing and Drying: Rinse the substrate thoroughly with deionized water and dry it with a stream of high-purity nitrogen gas.

-

Loading: Immediately transfer the cleaned substrate into the PECVD load-lock to minimize re-oxidation.

PECVD Deposition Protocol

The following table summarizes a range of typical process parameters for the deposition of germanium-based thin films using PECVD. These should be used as a starting point for optimization when using this compound.

| Parameter | Range | Notes |

| Substrate Temperature | 150 - 350 °C | Lower temperatures may lead to amorphous films, while higher temperatures can promote crystallinity. |

| Base Pressure | < 1 x 10⁻⁶ Torr | A low base pressure is crucial to minimize contamination from residual gases. |

| Process Pressure | 0.1 - 2.0 Torr | Affects plasma density and uniformity, influencing film properties. |

| RF Power | 10 - 100 W | Higher power can increase the deposition rate but may also lead to ion bombardment damage. |

| GeH₂F₂ Flow Rate | 1 - 20 sccm | The primary source of germanium and fluorine. The flow rate will directly impact the growth rate and fluorine incorporation. |

| Carrier Gas | Ar or H₂ | Argon is an inert carrier gas, while hydrogen can act as a reducing agent and influence film properties. |

| Carrier Gas Flow Rate | 50 - 500 sccm | Dilutes the precursor and affects plasma characteristics. The ratio of GeH₂F₂ to carrier gas is a critical parameter. |

| Deposition Time | 5 - 60 min | Determines the final film thickness. |

Detailed Steps:

-

Pump Down: Evacuate the PECVD chamber to the base pressure.

-

Heating: Heat the substrate to the desired deposition temperature and allow it to stabilize.

-

Gas Introduction: Introduce the carrier gas (Ar or H₂) and allow the pressure to stabilize. Then, introduce the this compound (GeH₂F₂) precursor at the desired flow rate.

-

Plasma Ignition: Apply RF power to ignite the plasma. The plasma color will depend on the gas mixture.

-

Deposition: Maintain the deposition conditions for the desired time to achieve the target film thickness.

-

Termination: Turn off the RF power to extinguish the plasma and stop the flow of all gases.

-

Cool Down: Allow the substrate to cool down under vacuum before unloading.

Film Characterization

After deposition, the fluorine-doped germanium thin films should be characterized to determine their structural, compositional, electrical, and optical properties.

Characterization Techniques and Expected Results

| Technique | Property Measured | Expected Information |

| X-ray Diffraction (XRD) | Crystalline structure | Determine if the film is amorphous, polycrystalline, or epitaxial. Identify crystal orientation. |

| Raman Spectroscopy | Vibrational modes | Confirm the presence of Ge-Ge bonds and assess crystallinity. Shifts in the Raman peak can indicate stress and doping effects. |

| Secondary Ion Mass Spectrometry (SIMS) | Elemental depth profile | Quantify the fluorine concentration and its distribution throughout the film thickness. |

| X-ray Photoelectron Spectroscopy (XPS) | Chemical bonding states | Determine the chemical bonding environment of Ge and F, confirming the incorporation of fluorine into the germanium lattice. |

| Hall Effect Measurements | Carrier type, concentration, and mobility | Determine if the film is n-type or p-type, and quantify the charge carrier density and mobility, which are key performance metrics. |

| Capacitance-Voltage (C-V) Measurements | Interface trap density, fixed charge | For films deposited on a dielectric, this technique can assess the quality of the interface. |

| Spectroscopic Ellipsometry | Refractive index, extinction coefficient, film thickness | Provide information on the optical constants and thickness of the deposited film. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical bonds | Identify Ge-F and Ge-H bonding modes, providing insight into the film's chemical composition. |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the PECVD process parameters and the resulting properties of the fluorine-doped germanium thin films.

Caption: Influence of PECVD parameters on Ge:F film properties.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from the deposition and characterization of fluorine-doped germanium thin films.

Table 1: PECVD Deposition Parameters

| Sample ID | Substrate Temp. (°C) | RF Power (W) | Pressure (Torr) | GeH₂F₂ Flow (sccm) | Carrier Gas Flow (sccm) | Deposition Time (min) | Film Thickness (nm) |

| GeF-01 | 200 | 30 | 0.5 | 5 | 100 (Ar) | 20 | |

| GeF-02 | 250 | 30 | 0.5 | 5 | 100 (Ar) | 20 | |

| GeF-03 | 250 | 50 | 0.5 | 5 | 100 (Ar) | 20 | |

| GeF-04 | 250 | 30 | 1.0 | 5 | 100 (Ar) | 20 | |

| GeF-05 | 250 | 30 | 0.5 | 10 | 100 (Ar) | 20 |

Table 2: Film Properties

| Sample ID | Fluorine Conc. (at. %) | Crystallinity | Carrier Type | Carrier Conc. (cm⁻³) | Carrier Mobility (cm²/Vs) | Resistivity (Ω·cm) |

| GeF-01 | ||||||

| GeF-02 | ||||||

| GeF-03 | ||||||

| GeF-04 | ||||||

| GeF-05 |

Conclusion

The use of this compound as a precursor for the deposition of fluorine-doped germanium thin films offers a promising route for the fabrication of advanced semiconductor devices. The protocols and application notes provided in this document serve as a comprehensive guide for researchers and scientists to begin exploring this material system. Through systematic optimization of the PECVD process parameters and thorough characterization of the resulting films, the full potential of fluorine-doped germanium can be realized for a variety of technological applications.

Application Notes and Protocols for Studying Difluorogermane (GeH₂F₂) Gas-Phase Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of gas-phase reactions of difluorogermane (GeH₂F₂). The methodologies outlined are based on established techniques for studying the thermal decomposition and reaction kinetics of gaseous compounds, particularly halogenated and organometallic species. These protocols are intended to serve as a comprehensive guide for researchers designing experiments to elucidate the reaction mechanisms, kinetics, and product distributions of this compound in the gas phase.

Introduction to this compound Gas-Phase Chemistry

This compound (GeH₂F₂) is a germanium compound of interest in various fields, including materials science for the deposition of germanium-containing thin films and as a potential precursor in chemical synthesis. Understanding its gas-phase reactivity, particularly its thermal stability and decomposition pathways, is crucial for optimizing its applications and for fundamental chemical kinetics studies. The protocols described herein focus on two primary experimental approaches: shock tube studies for determining decomposition kinetics at high temperatures and pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) for the identification of decomposition products.

Experimental Methodologies

Shock Tube Studies for High-Temperature Decomposition Kinetics

Shock tubes are ideal for studying gas-phase reactions at high temperatures and well-defined pressures over short reaction times.[1][2][3][4] This technique allows for the investigation of unimolecular decomposition kinetics in a controlled environment, free from wall effects.

Experimental Protocol: Shock Tube Kinetic Analysis

-

Mixture Preparation:

-

Prepare a dilute mixture of this compound (e.g., 0.1-1%) in an inert bath gas such as argon (Ar).

-

The high dilution ensures that the temperature remains nearly constant during the reaction and that the reaction is primarily unimolecular.

-

Use a high-purity bath gas to avoid side reactions.

-

Prepare mixtures in a stainless steel mixing vessel equipped with pressure gauges for accurate partial pressure measurements. Allow the mixture to homogenize for several hours.

-

-

Shock Tube Operation:

-

The shock tube consists of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

-

Evacuate the driven section to a high vacuum (e.g., < 10⁻⁵ torr) to remove any impurities.

-

Introduce the GeH₂F₂/Ar mixture into the driven section to a predetermined pressure.

-

Pressurize the driver section with a light gas (e.g., helium) until the diaphragm ruptures, generating a shock wave that propagates through the driven section.

-

The shock wave rapidly heats and compresses the gas mixture to the desired reaction temperature and pressure.

-

-

Data Acquisition:

-

Monitor the concentration of GeH₂F₂ behind the reflected shock wave using a time-resolved diagnostic technique. Infrared (IR) laser absorption spectroscopy is a suitable method.

-

Use a quantum cascade laser (QCL) or a lead-salt diode laser tuned to a specific vibrational-rotational absorption feature of GeH₂F₂.

-

The decay of the absorption signal over time provides the concentration-time profile of GeH₂F₂.

-

Record pressure profiles using pressure transducers mounted along the shock tube to determine the shock velocity and, subsequently, the temperature and pressure behind the reflected shock wave using the Rankine-Hugoniot relations.

-

-

Kinetic Analysis:

-

From the concentration-time profiles at different temperatures, determine the first-order rate constants (k) for the decomposition of GeH₂F₂.

-

Plot the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) in an Arrhenius plot.

-

The slope of the Arrhenius plot yields the activation energy (Ea), and the intercept provides the pre-exponential factor (A), allowing for the determination of the Arrhenius expression: k(T) = A exp(-Ea/RT).

-

Data Presentation: Hypothetical Kinetic Data for GeH₂F₂ Decomposition

| Temperature (K) | Pressure (atm) | [GeH₂F₂]₀ (mol/cm³) | Rate Constant, k (s⁻¹) |

| 1200 | 1.5 | 1.0 x 10⁻⁸ | 1.2 x 10³ |

| 1300 | 1.5 | 1.0 x 10⁻⁸ | 8.5 x 10³ |

| 1400 | 1.5 | 1.0 x 10⁻⁸ | 4.7 x 10⁴ |

| 1500 | 1.5 | 1.0 x 10⁻⁸ | 2.1 x 10⁵ |

Experimental Workflow: Shock Tube Kinetics

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Product Analysis

Py-GC/MS is a powerful analytical technique for identifying the products of thermal decomposition.[5][6][7][8] A sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile products are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC/MS Product Identification

-

Sample Preparation:

-

Introduce a controlled flow of a gaseous mixture of this compound in an inert gas (e.g., helium) into the pyrolysis unit. Alternatively, for less volatile precursors, a small, known quantity can be injected directly.

-

-

Pyrolysis:

-

Use a micro-furnace pyrolyzer directly coupled to the injector of a gas chromatograph.

-

Set the pyrolysis temperature to the desired value (e.g., 600-1000 °C).

-

The residence time in the pyrolysis zone should be short to minimize secondary reactions.

-

-

Gas Chromatography (GC):

-

The pyrolysis products are swept from the pyrolyzer into the GC column by the carrier gas (helium).

-

Use a suitable GC column for separating small, volatile, and potentially reactive fluorinated and germane compounds (e.g., a PLOT column).

-

Program the GC oven temperature to achieve good separation of the product peaks. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

-

Mass Spectrometry (MS):

-

The separated compounds eluting from the GC column are introduced into the ion source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Use electron ionization (EI) to generate mass spectra of the products.

-

Identify the products by comparing their mass spectra with libraries (e.g., NIST) and by analyzing their fragmentation patterns.

-

Data Presentation: Hypothetical Pyrolysis Products of GeH₂F₂

| Retention Time (min) | Identified Product | Proposed Formula | Key Mass Fragments (m/z) |

| 2.1 | Hydrogen Fluoride | HF | 20, 19 |

| 3.5 | Germylene | GeH₂ | 76, 75, 74 |

| 4.2 | Difluorogermylene | GeF₂ | 114, 95, 76 |

| 5.8 | Unreacted this compound | GeH₂F₂ | 116, 97, 77 |

| 7.3 | Germane | GeH₄ | 78, 77, 76 |

Experimental Workflow: Py-GC/MS Analysis

Proposed Reaction Pathways

Based on the potential products identified through Py-GC/MS, the thermal decomposition of this compound may proceed through several pathways. The primary decomposition step is likely the elimination of hydrogen fluoride or the cleavage of Ge-H or Ge-F bonds.

Logical Relationship: Potential Decomposition Pathways

Safety Considerations

-

Toxicity: Germanium compounds can be toxic. All experiments should be conducted in a well-ventilated fume hood.

-

Flammability: this compound may be flammable. Ensure that all experimental setups are properly grounded and free of ignition sources.

-

Corrosivity: Hydrogen fluoride (HF) is a potential decomposition product and is extremely corrosive and toxic. Appropriate safety precautions, including the use of HF-compatible materials and personal protective equipment, are essential.

-

Pressure: Shock tube experiments involve high pressures. The apparatus must be designed and tested to withstand the operating pressures safely.

Conclusion

The experimental protocols outlined in this document provide a robust framework for investigating the gas-phase reactions of this compound. By combining shock tube studies for kinetic analysis and Py-GC/MS for product identification, researchers can gain a comprehensive understanding of the thermal decomposition mechanisms of this important germanium precursor. The data obtained from these experiments are critical for the development of applications in materials science and for advancing the fundamental understanding of chemical reactivity.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Shock tube and chemical kinetic modeling study of the oxidation of 2,5-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shepherd.caltech.edu [shepherd.caltech.edu]

- 4. A shock tube study on the thermal decomposition of toluene and of the phenyl radical at high temperatures | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive pyrolysis-gas chromatography/mass spectrometry analysis for the assessment of microplastics in various salts [pubmed.ncbi.nlm.nih.gov]

Difluorogermane as a Precursor for Semiconductor Manufacturing: Application Notes and Protocols

A comprehensive review of scientific and patent literature reveals a notable absence of specific applications, quantitative data, or established experimental protocols for the use of difluorogermane (GeH₂F₂) as a precursor in semiconductor manufacturing. While fluorinated precursors are utilized in various semiconductor processes, such as for doping or etching, this compound does not appear to be a conventional or widely researched precursor for the deposition of germanium-containing thin films via Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).

Commonly, the deposition of germanium and silicon-germanium (SiGe) alloys relies on precursors like germane (GeH₄) and silane (SiH₄). These have well-documented properties and established process parameters.

This document, therefore, provides a theoretical framework and generalized protocols for how this compound could potentially be employed in semiconductor manufacturing, based on the fundamental principles of CVD and ALD. The information presented is a hypothetical construct and should be treated as a starting point for experimental investigation, not as an established process.

Theoretical Considerations for this compound as a Precursor

The use of a fluorinated germanium precursor like GeH₂F₂ could theoretically offer certain advantages and disadvantages compared to traditional hydride precursors like GeH₄.

Potential Advantages:

-

Modified Reactivity and Deposition Temperature: The presence of fluorine atoms can alter the decomposition pathway of the precursor, potentially allowing for deposition at lower temperatures compared to germane. This could be beneficial for temperature-sensitive substrates.

-

In-situ Doping: The fluorine content could potentially be incorporated into the deposited film, offering a method for in-situ fluorine doping, which is known to passivate defects and control dopant diffusion in germanium.[1]

-

Different Film Properties: The use of a different precursor chemistry could lead to germanium films with unique structural, electrical, or optical properties.

Potential Challenges:

-

Halogen Contamination: The incorporation of fluorine into the film, if not desired, would be a source of contamination, potentially degrading device performance.

-

Etching Effects: Fluorine-containing byproducts of the deposition reaction could have an etching effect on the growing film or the substrate, leading to poor film quality or interface issues.

-

Precursor Stability and Handling: The thermal stability and handling requirements for this compound would need to be thoroughly characterized to ensure a stable and reproducible deposition process.

-

Toxicity and Safety: Fluorinated compounds can be highly toxic and corrosive, requiring specialized handling and abatement procedures.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the use of this compound in CVD and ALD processes. These are not based on experimental data for GeH₂F₂ and would require significant experimental optimization.

Hypothetical Chemical Vapor Deposition (CVD) of Germanium

This protocol outlines a theoretical process for depositing a germanium thin film using this compound in a CVD reactor.

Objective: To deposit a thin film of germanium on a silicon substrate using GeH₂F₂ as the precursor.

Materials and Equipment:

-

Chemical Vapor Deposition (CVD) reactor with a heated substrate holder

-

Silicon (100) substrate

-

This compound (GeH₂F₂) gas source

-

Carrier gas (e.g., H₂, N₂, or Ar)

-

Vacuum pump and pressure control system

-

Substrate cleaning solutions (e.g., Piranha solution, HF dip)

-

Film characterization equipment (e.g., ellipsometer, XRD, SEM, AFM, SIMS)

Protocol:

-

Substrate Preparation:

-

Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean followed by a dilute HF dip) to remove the native oxide and organic contaminants.

-

Immediately load the substrate into the CVD reactor load-lock to prevent re-oxidation.

-

-

Reactor Preparation:

-

Pump down the reactor to its base pressure (e.g., < 1 x 10⁻⁶ Torr).

-

Heat the substrate to the desired deposition temperature. This would be a key parameter to investigate, with a hypothetical starting range of 300-500°C.

-

-

Deposition Process:

-

Introduce a carrier gas (e.g., H₂) at a controlled flow rate to stabilize the pressure in the reactor.

-

Introduce the this compound (GeH₂F₂) precursor into the reactor at a specific flow rate. The partial pressure of GeH₂F₂ would be a critical parameter to optimize.

-

Maintain the deposition conditions (temperature, pressure, gas flows) for the desired time to achieve the target film thickness.

-

-

Post-Deposition:

-

Stop the flow of GeH₂F₂ and purge the reactor with the carrier gas.

-

Cool down the substrate under a controlled atmosphere.

-

Remove the substrate from the reactor.

-

-

Characterization:

-

Measure the film thickness using ellipsometry.

-

Analyze the crystallinity and phase of the film using XRD.

-

Examine the surface morphology and roughness with SEM and AFM.

-

Determine the elemental composition and check for fluorine incorporation using SIMS or XPS.

-

Hypothetical Atomic Layer Deposition (ALD) of Germanium

This protocol describes a theoretical ALD process for depositing a germanium thin film, which relies on self-limiting surface reactions. A suitable co-reactant would need to be identified.

Objective: To deposit a highly conformal and uniform thin film of germanium using sequential exposures of GeH₂F₂ and a co-reactant.

Materials and Equipment:

-

Atomic Layer Deposition (ALD) reactor

-

Substrate with a suitable surface termination (e.g., -OH groups)

-

This compound (GeH₂F₂) precursor

-

Co-reactant gas (e.g., a reducing agent like a hydrogen plasma or a reactive metal-organic precursor)

-

Purge gas (e.g., N₂ or Ar)

-

In-situ film thickness monitoring (e.g., in-situ ellipsometry)

Protocol:

-

Substrate and Reactor Preparation:

-

Prepare the substrate and reactor as described in the CVD protocol. The substrate surface must be prepared to have reactive sites for the initial precursor chemisorption.

-

-

ALD Cycle: The ALD process consists of repeating a sequence of steps:

-

Step 1: GeH₂F₂ Pulse: Introduce a pulse of this compound into the reactor. The GeH₂F₂ molecules would ideally react with the substrate surface in a self-limiting manner.

-

Step 2: Purge: Purge the reactor with an inert gas (e.g., N₂) to remove any unreacted GeH₂F₂ and gaseous byproducts.

-

Step 3: Co-reactant Pulse: Introduce a pulse of the co-reactant. This would react with the surface-adsorbed germanium species to form a layer of germanium and regenerate the surface for the next GeH₂F₂ pulse.

-

Step 4: Purge: Purge the reactor with the inert gas to remove unreacted co-reactant and byproducts.

-

-

Deposition:

-

Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) would need to be determined experimentally.

-

-

Post-Deposition and Characterization:

-

Follow the post-deposition and characterization steps outlined in the CVD protocol. ALD films are expected to have excellent conformality and uniformity.

-

Data Presentation

As no experimental data for the use of this compound as a semiconductor precursor is available in the literature, a quantitative data table cannot be provided. Should experimental work be undertaken, the following table structure is recommended for summarizing the findings of a hypothetical CVD process:

| Parameter | Run 1 | Run 2 | Run 3 |

| Process Conditions | |||

| Substrate Temperature (°C) | 350 | 400 | 450 |

| Reactor Pressure (Torr) | 10 | 10 | 10 |

| GeH₂F₂ Flow Rate (sccm) | 5 | 5 | 5 |

| H₂ Carrier Gas Flow (sccm) | 100 | 100 | 100 |

| Deposition Time (min) | 10 | 10 | 10 |

| Film Properties | |||

| Thickness (nm) | TBD | TBD | TBD |

| Deposition Rate (nm/min) | TBD | TBD | TBD |

| Roughness (RMS, nm) | TBD | TBD | TBD |

| Crystallinity | TBD | TBD | TBD |

| Fluorine Content (at. %) | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Visualization of a Hypothetical ALD Workflow

The following diagram illustrates the logical flow of a generic ALD cycle, which would be applicable to a hypothetical process using this compound.

References

Application Notes and Protocols for Plasma-Enhanced Chemical Vapor Deposition (PECVD) with Difluorogermane (GeH₂F₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile thin-film deposition technique that utilizes plasma to energize precursor gases, enabling deposition at lower temperatures than conventional chemical vapor deposition (CVD). This attribute is particularly advantageous for temperature-sensitive substrates. Germanium (Ge) and germanium-containing thin films are of significant interest for a variety of applications, including semiconductors, optoelectronics, and potentially in the biomedical field for sensing applications.

Difluorogermane (GeH₂F₂) is a germanium precursor that contains both hydrogen and fluorine. The presence of fluorine can influence the plasma chemistry and the resulting film properties, potentially offering advantages in terms of film purity and etching of weak bonds during deposition. While specific literature on the use of this compound in PECVD is limited, this document provides a generalized protocol and application notes based on the principles of PECVD for similar germanium precursors, such as germane (GeH₄) and germanium tetrafluoride (GeF₄).

Potential Applications in Research and Drug Development

While the primary applications of germanium films are in electronics and photonics, their unique properties could be leveraged in the field of drug development:

-

Biosensors: Germanium's semiconducting properties make it a candidate material for the fabrication of highly sensitive biosensors. These sensors could be used for detecting specific biomolecules, monitoring cellular processes, or in high-throughput screening assays.

-

Surface Functionalization: PECVD allows for the conformal coating of complex surfaces. Germanium films could be deposited on biomedical implants or microfluidic devices to modify their surface properties, improving biocompatibility or providing a platform for subsequent chemical functionalization.

-

Nanoparticle Synthesis: Plasma processes can be used to synthesize nanoparticles. Germanium-based nanoparticles may have interesting optical or electronic properties for use in bio-imaging or as carriers for drug delivery.

Experimental Protocols

The following protocols are generalized for the deposition of germanium-containing films using a PECVD system and should be optimized for the specific equipment and desired film properties.

Protocol 1: General PECVD of Germanium Thin Films

This protocol outlines the fundamental steps for depositing germanium thin films using a capacitively coupled PECVD reactor.

1. Substrate Preparation:

- Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure for silicon wafers involves sequential ultrasonic baths in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

- For other substrates, an appropriate cleaning procedure should be developed.

- A brief in-situ plasma treatment with an inert gas (e.g., Argon) can be performed prior to deposition to further clean the substrate surface.

2. Deposition Parameters:

- Load the cleaned substrate into the PECVD chamber.

- Evacuate the chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr.

- Introduce the precursor gases into the chamber. For a hypothetical GeH₂F₂ process, this would involve flowing GeH₂F₂ along with a carrier gas such as Argon or Helium.

- Set the substrate temperature. PECVD of germanium is often performed at temperatures between 150°C and 400°C.

- Set the process pressure, typically in the range of 100 mTorr to 2 Torr.